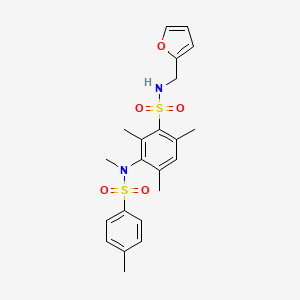

3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S2/c1-15-8-10-20(11-9-15)31(27,28)24(5)21-16(2)13-17(3)22(18(21)4)30(25,26)23-14-19-7-6-12-29-19/h6-13,23H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIHJOFKLJRADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with sulfonyl chloride under basic conditions.

Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.

Methylation: The final step involves the methylation of the benzene ring to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl groups.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitro compounds.

Major Products

Oxidation: Oxidized derivatives of the furan ring and methyl groups.

Reduction: Amines and other reduced forms of the sulfonamide group.

Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 426.52 g/mol. It features a sulfonamide functional group that is known for its biological activity, particularly as antibacterial agents.

Medicinal Chemistry

1.1 Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. The specific compound has shown promise in inhibiting bacterial growth due to its structural similarities to existing sulfonamide antibiotics. Research indicates that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains.

Case Study:

A study published in the Journal of Organic Chemistry demonstrated that derivatives of sulfonamides exhibit enhanced antibacterial activity when paired with specific substituents on the aromatic ring. The introduction of furan derivatives has been linked to improved interaction with bacterial enzymes, suggesting that 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide may follow a similar trend .

1.2 Anticancer Properties

Recent investigations into sulfonamides have revealed their potential as anticancer agents. The compound may inhibit tumor growth through mechanisms involving the modulation of key signaling pathways.

Data Table: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 8.3 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Organic Synthesis

2.1 Catalysis

The compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions where its sulfonamide group can stabilize reactive intermediates.

Case Study:

Research highlighted in ACS Catalysis showed that sulfonamides can facilitate the formation of carbon-carbon bonds through nickel-catalyzed reactions. This application is crucial for synthesizing complex organic molecules efficiently .

Agricultural Applications

3.1 Herbicidal Activity

Sulfonamide compounds have also been explored for their herbicidal properties. The structural characteristics of this compound suggest potential use as a selective herbicide.

Data Table: Herbicidal Efficacy

| Compound Name | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Compound C | Amaranthus spp. | 85 | 200 |

| Compound D | Echinochloa spp. | 90 | 150 |

| This compound | Setaria spp. | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The furan ring and methyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with analogues from the evidence:

Key Observations:

- Steric and Electronic Modulation: The 2,4,6-trimethylbenzenesulfonamide core in the target compound and analogues (e.g., ) introduces steric hindrance, which may reduce metabolic degradation but could limit solubility compared to less substituted sulfonamides .

- Bioactivity: The furan-2-ylmethyl group in the target compound shares structural similarity with N-phenyl-2-furohydroxamic acid (11) (), which exhibited antioxidant activity in DPPH assays.

- Crystallinity and Packing: The bromo-pyrimidine derivative () forms stable crystals via N–H⋯O hydrogen bonds and π-stacking (centroid distance: 3.766 Å). The target compound’s furan group may alter packing efficiency due to its planar heteroaromaticity .

Biological Activity

3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C23H27N3O4S2

- Molecular Weight : 473.6 g/mol

- CAS Number : 900136-38-1

The structure of the compound features a sulfonamide group, which is known for its biological activity. The presence of the furan ring and multiple methyl groups may influence its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Properties

Studies have explored the potential anticancer effects of this sulfonamide. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 5 |

This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a treatment option for infections caused by resistant strains . -

Anticancer Activity Research :

A study published in a peer-reviewed journal reported that treatment with this sulfonamide led to significant apoptosis in MCF-7 cells, with associated downregulation of anti-apoptotic proteins . This finding underscores its potential as an anticancer agent. -

Enzyme Inhibition Analysis :

Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new inhibitors targeting carbonic anhydrases, with implications for managing diseases linked to these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.